N-(4-sec-butylphenyl)-4-chlorobenzamide is a synthetic organic compound that has garnered interest in both materials science and pharmacology. While its pharmacological potential has been explored as an inhibitor of monoamine oxidase-B (MAO-B) [] and an agonist of the α7 nicotinic acetylcholine receptor [], it has found significant application as a component in advanced materials, particularly in the field of optoelectronics [, , ].
For instance, one study describes the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a related compound, utilizing 4-chlorobenzoyl chloride as a starting material []. Although the exact synthetic procedure for N-(4-sec-butylphenyl)-4-chlorobenzamide is not explicitly detailed in the provided literature, it is highly likely that a similar approach could be employed.
MAO-B Inhibition: Studies have identified N-(4-sec-butylphenyl)-4-chlorobenzamide and its analogs as competitive, time-dependent inhibitors of MAO-B []. These compounds reversibly bind to the enzyme's active site, hindering its catalytic activity. The inhibition is likely driven by steric and hydrophobic interactions between the inhibitor and the enzyme's active site.
α7 nAChR Agonism: Research suggests that N-(4-sec-butylphenyl)-4-chlorobenzamide acts as a selective agonist of the α7 nAChR []. It directly binds to the receptor, triggering its activation and downstream signaling pathways. This activation has been shown to enhance GABAergic synaptic activity in the brain, highlighting its potential therapeutic role in neurological disorders.
N-(4-sec-butylphenyl)-4-chlorobenzamide, often referred to as TFB (poly[(9,9-dioctylfluorenyl-2,7-diyl)-alt-(4,4′-(N-(4-sec-butylphenyl)diphenylamine)), has demonstrated significant potential as a hole transport layer (HTL) material in QLEDs [, , , ]. Its semiconducting properties and ability to transport holes efficiently make it a suitable candidate for facilitating charge carrier balance within QLED devices.
Several studies have explored its use in inverted QLED architectures, highlighting its ability to enhance device performance [, ]. In these devices, N-(4-sec-butylphenyl)-4-chlorobenzamide helps overcome the challenges associated with electron leakage, inefficient charge injection, and exciton quenching at the interface between the HTL and the emissive quantum dot layer. Its incorporation has led to improvements in:
Beyond QLEDs, N-(4-sec-butylphenyl)-4-chlorobenzamide has shown promise in perovskite solar cells (PSCs) []. Its ability to passivate the interface between the perovskite layer and the hole transporting layer proves beneficial in improving device efficiency and stability. By effectively reducing defect-mediated non-radiative recombination and acting as a barrier against moisture penetration, N-(4-sec-butylphenyl)-4-chlorobenzamide contributes to enhanced:
Early research identified N-(4-sec-butylphenyl)-4-chlorobenzamide and its analogs as potent inhibitors of MAO-B []. While this particular compound was found to be a reversible inhibitor, the finding spurred further investigations into developing more potent and selective MAO-B inhibitors for potential therapeutic applications in neurological disorders like Parkinson's disease.
N-(4-sec-butylphenyl)-4-chlorobenzamide has been identified as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) []. This receptor subtype is implicated in various neurological and psychiatric disorders, including schizophrenia. Studies have shown that N-(4-sec-butylphenyl)-4-chlorobenzamide can enhance GABAergic synaptic activity and restore auditory gating deficits in animal models, suggesting its potential therapeutic use in addressing cognitive impairments associated with these conditions.
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4